molecular formula C11H10ClNO B14798285 trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

Katalognummer: B14798285
Molekulargewicht: 207.65 g/mol
InChI-Schlüssel: XMCNMSLIDFXOLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile: is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydrofuran ring, which is further substituted with a carbonitrile group. It is commonly used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets, such as enzymes and receptors. It may also be used in the development of new bioactive compounds with potential therapeutic applications .

Medicine: this compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates .

Wirkmechanismus

The mechanism of action of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    trans-5-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    trans-5-(4-Methylphenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a methyl group instead of chlorine.

    trans-5-(4-Fluorophenyl)tetrahydrofuran-3-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity and potential biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C11H10ClNO

Molekulargewicht

207.65 g/mol

IUPAC-Name

5-(4-chlorophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2

InChI-Schlüssel

XMCNMSLIDFXOLH-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC1C2=CC=C(C=C2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.